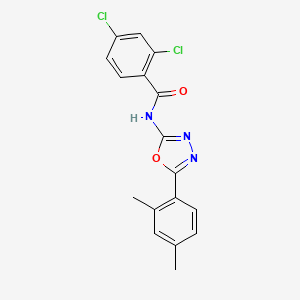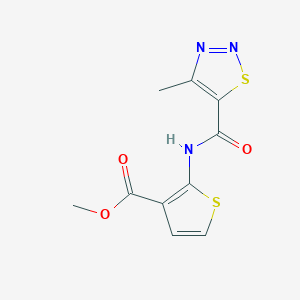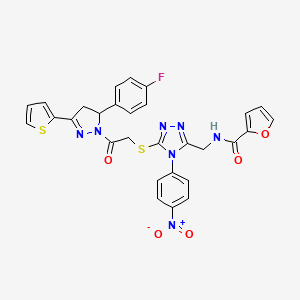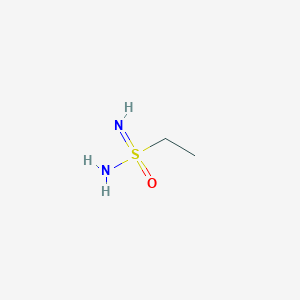
2,4-dichloro-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2,4-dichloro-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a benzamide derivative, which is a class of compounds known for their biological applications. Although the specific compound is not directly discussed in the provided papers, benzamide derivatives are generally of great interest in drug chemistry due to their potential to bind nucleotide protein targets and their inhibitory effects on various enzymes .
Synthesis Analysis
The synthesis of benzamide derivatives can involve starting materials such as non-steroidal anti-inflammatory drugs, as seen in the synthesis of different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides using 4-aminophenazone . This suggests that the synthesis of the compound may also involve similar starting materials or methods, although the exact synthesis route for 2,4-dichloro-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide is not detailed in the provided papers.
Molecular Structure Analysis
While the molecular structure of the specific compound is not analyzed in the provided papers, the analysis of similar compounds, such as 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, includes X-ray diffraction, IR, NMR, and UV-Vis spectra . These techniques allow for the determination of the molecular geometry, vibrational frequencies, and chemical shifts, which are essential for understanding the behavior and reactivity of the compound.
Chemical Reactions Analysis
The provided papers do not detail the chemical reactions specific to 2,4-dichloro-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide. However, benzamide derivatives are known to exhibit inhibitory potential against enzymes such as alkaline phosphatases and ecto-5′-nucleotidases, indicating that they participate in biochemical interactions and could be explored for their reactivity in various biological contexts .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be explored through computational methods such as DFT calculations, as demonstrated for a related compound . These studies include the analysis of electronic properties, excitation energies, oscillator strengths, dipole moments, and frontier orbital energies. Additionally, properties such as NBO and NLO are investigated to understand the electronic behavior and potential applications of the compound in materials science.
Applications De Recherche Scientifique
Crystal Structure and Hirshfeld Surface Analysis
The study of 1,3,4-oxadiazole derivatives, including those similar to the compound , has provided insights into their crystal structures and intermolecular interactions. The crystal structures of these compounds are characterized using single crystal X-ray diffraction, revealing significant intermolecular hydrogen bonding patterns. Hirshfeld surface analysis further quantifies these interactions, highlighting the importance of H…H contacts among others. These studies are crucial for understanding the molecular behavior of such compounds in different states and their potential applications in designing new materials with desired properties (Karanth et al., 2019).
Biological Activities
Research into 1,3,4-oxadiazole derivatives also encompasses their biological activities, including antimicrobial, antitubercular, and anticancer properties. These compounds demonstrate promising antibacterial activity against pathogens like Staphylococcus aureus and potent antioxidant activities. Additionally, some derivatives exhibit significant antitubercular activity against Mycobacterium tuberculosis, with specific molecules identified as lead compounds for further drug development due to their efficacy and low toxicity to normal cell lines. Such findings are pivotal for the discovery and development of new therapeutic agents (Nayak et al., 2016).
Herbicidal Applications
The herbicidal activity of benzamide derivatives, including those structurally related to the focal compound, highlights their potential utility in agriculture. For instance, N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide has been identified as an effective herbicide against annual and perennial grasses, with potential applications in forage legumes, certain turf grasses, and cultivated crops. This underscores the versatility of such compounds in various fields beyond pharmaceuticals, extending to agriculture (Viste et al., 1970).
Mécanisme D'action
Target of Action
Similar compounds are known to interact with various biological targets, influencing cellular processes .
Mode of Action
It’s known that similar compounds can undergo reactions at the benzylic position .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways .
Result of Action
Similar compounds have been shown to exhibit various biological activities .
Action Environment
Environmental factors can significantly impact the effectiveness of similar compounds .
Propriétés
IUPAC Name |
2,4-dichloro-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O2/c1-9-3-5-12(10(2)7-9)16-21-22-17(24-16)20-15(23)13-6-4-11(18)8-14(13)19/h3-8H,1-2H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGGSDHDLYDTAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Fluorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2519461.png)
![3,5-dimethoxy-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2519462.png)
![2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2519463.png)

![3-(oxiran-2-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2519466.png)
![5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methylbenzyl)pentanamide](/img/no-structure.png)

![5-Methyl-2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2519475.png)
![3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2519476.png)


![6-Ethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2519480.png)

